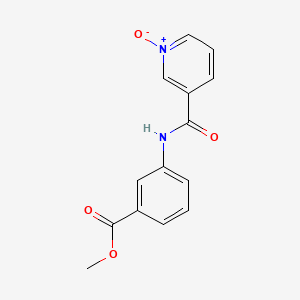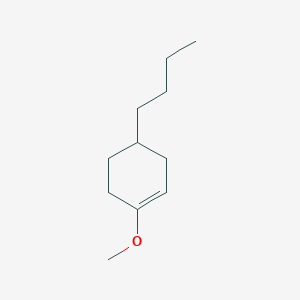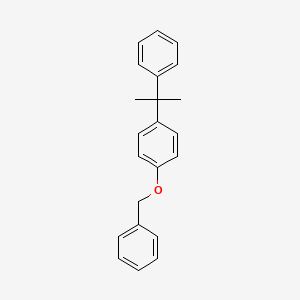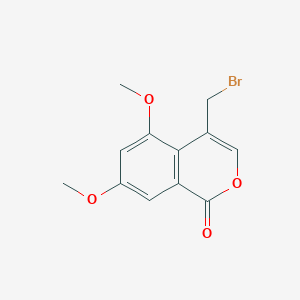
4-(Bromomethyl)-5,7-dimethoxy-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromomethyl-5,7-dimethoxyisocoumarin is a synthetic organic compound belonging to the isocoumarin family Isocoumarins are a class of lactones characterized by a benzene ring fused to a lactone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromomethyl-5,7-dimethoxyisocoumarin typically involves the bromination of 4-methyl-5,7-dimethoxyisocoumarin. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 4-bromomethyl-5,7-dimethoxyisocoumarin are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle brominating agents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromomethyl-5,7-dimethoxyisocoumarin undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Bromomethyl-5,7-dimethoxyisocoumarin has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-bromomethyl-5,7-dimethoxyisocoumarin involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to its binding affinity and specificity by interacting with hydrophobic pockets in target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Similar in structure but with different positions of the methoxy groups.
4-Methyl-5,7-dimethoxyisocoumarin: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Ochratoxins and Amicoumacins: Natural isocoumarin derivatives with significant biological activity.
Uniqueness
4-Bromomethyl-5,7-dimethoxyisocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromomethyl group makes it particularly useful in nucleophilic substitution reactions, while the methoxy groups enhance its solubility and stability .
Propiedades
Número CAS |
66074-74-6 |
|---|---|
Fórmula molecular |
C12H11BrO4 |
Peso molecular |
299.12 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5,7-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C12H11BrO4/c1-15-8-3-9-11(10(4-8)16-2)7(5-13)6-17-12(9)14/h3-4,6H,5H2,1-2H3 |
Clave InChI |
XUNPJUHEYORNAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=COC2=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


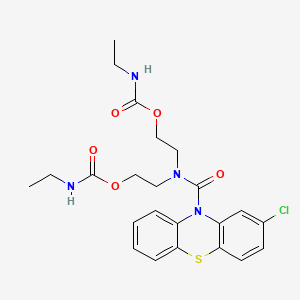
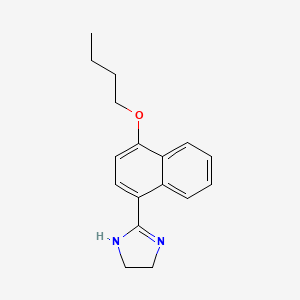

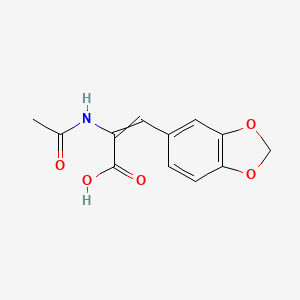
![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
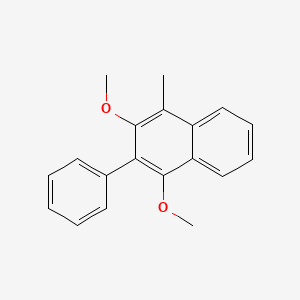
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
